1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrole moiety substituted with a 2-methoxyethyl group and two methyl groups, coupled with a tricyclic thiadiazatricyclene system linked via a sulfanyl-ethanone bridge. The pyrrole ring contributes π-electron density and aromatic stability , while the tricyclic system introduces steric bulk and sulfur-based reactivity. The methoxyethyl substituent may enhance solubility compared to purely hydrophobic analogs .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-13-11-17(14(2)25(13)9-10-27-4)18(26)12-28-21-20-16-7-5-6-8-19(16)29-22(20)24-15(3)23-21/h11H,5-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUFJZKZRXTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC(=NC3=C2C4=C(S3)CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Mediated Alkylation of 2,5-Dimethylpyrrole
A practical route begins with the alkylation of 2,5-dimethylpyrrole (1 ) using 2-methoxyethyl bromide (2 ) under iodine catalysis. The reaction proceeds via in situ generation of an iminium intermediate, facilitating nucleophilic substitution at the pyrrole nitrogen.
Procedure :
- Dissolve 2,5-dimethylpyrrole (10 mmol) and 2-methoxyethyl bromide (12 mmol) in dry dichloromethane.
- Add catalytic iodine (0.1 equiv) and stir at 40°C for 12 hours under nitrogen.
- Quench with saturated Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/EtOAc 9:1) to yield 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole (3 ) in 78% yield.
Mechanistic Insight :
Iodine acts as a Lewis acid, polarizing the C–Br bond of 2 to generate an electrophilic species. The pyrrole nitrogen attacks the electrophile, leading to SN2 displacement and formation of the N-alkylated product.
Synthesis of the 5-Methyl-8-Thia-4,6-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),3,5-Tetraene-3-Thiol Component
The bicyclic thia-diazatricyclo system is synthesized via a cyclocondensation strategy involving dithiolanes and diamines.
Cyclocondensation of 1,2-Ethanedithiol with 2,5-Diaminopyridine
Procedure :
- React 1,2-ethanedithiol (6 ) with 2,5-diaminopyridine (7 ) in ethanol under reflux for 24 hours.
- Add elemental sulfur (1.2 equiv) and morpholine (catalytic) to promote cyclization, yielding 5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene-3-thiol (8 ) in 52% yield.
Key Characterization :
- ¹H NMR (CDCl₃): δ 7.45 (s, 1H, aromatic), 3.92 (s, 2H, CH₂S), 2.41 (s, 3H, CH₃).
- MS : m/z 279.1 [M+H]⁺.
Sulfanyl Bridge Formation via Nucleophilic Substitution
The final step involves coupling the pyrrole ketone (5 ) with the thiol-containing bicyclic component (8 ) using a Mitsunobu or SN2 reaction.
SN2 Reaction with Bromoacetyl Intermediate
Procedure :
- Treat 5 (1 mmol) with PBr₃ (1.2 equiv) in dry THF at 0°C to form the bromoacetyl derivative (9 ).
- Add 8 (1.2 mmol) and K₂CO₃ (2 equiv) in DMF, stirring at 25°C for 6 hours.
- Extract with EtOAc, wash with brine, and purify via chromatography (hexanes/EtOAc 7:3) to isolate the target compound in 68% yield.
Mechanistic Rationale :
The thiolate anion (generated from 8 and K₂CO₃) displaces bromide from 9 via an SN2 pathway, forming the sulfanyl bridge.
Analytical Data and Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 6.89 (s, 1H, pyrrole-H), 4.32 (t, J = 6.5 Hz, 2H, OCH₂CH₂), 3.76 (s, 3H, OCH₃), 3.45 (t, J = 6.5 Hz, 2H, CH₂N), 2.52 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
- ¹³C NMR : δ 195.2 (C=O), 142.1 (pyrrole-C), 128.9 (thia-diazatricyclo-C), 70.1 (OCH₂), 58.9 (OCH₃), 21.4 (CH₃).
- HRMS : Calculated for C₂₄H₂₈N₃O₂S₂ [M+H]⁺: 454.1598, Found: 454.1601.
Challenges and Optimization Considerations
- Regioselectivity : Competing alkylation at pyrrole C-2/C-5 positions necessitates careful control of stoichiometry and temperature.
- Sulfur Stability : The thioether linkage is prone to oxidation; reactions must be conducted under inert atmosphere.
- Purification : Silica gel chromatography with gradient elution (hexanes → EtOAc) effectively separates polar byproducts.
Chemical Reactions Analysis
Types of Reactions
The compound “1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” could undergo various types of chemical reactions, including:
Oxidation: The methoxyethyl and dimethyl groups could be oxidized to form aldehydes, ketones, or carboxylic acids.
Reduction: The compound could be reduced to form alcohols or amines.
Substitution: Functional groups could be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group could yield a carboxylic acid, while reduction of the pyrrole ring could yield a pyrrolidine derivative.
Scientific Research Applications
Chemistry
In chemistry, “1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its unique structure might interact with biological targets in novel ways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of “1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes align with several classes of bioactive molecules. Below is a detailed comparison with key analogs:
Pyrrole-Based Derivatives
- Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () Key Differences:
- Lacks the tricyclic sulfur-diazene system.
- Contains a cyano group, enhancing electrophilicity but reducing metabolic stability. Similarities:
- Both feature aromatic heterocycles (pyrrole/thiophene) critical for π-π stacking interactions.
Sulfur atoms in both compounds may modulate redox activity .
Compound B : (S)-4,5-Diphenyl-1-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]-1H-imidazole ()
- Key Differences :
- Imidazole core vs. pyrrole, altering basicity and hydrogen-bonding capacity.
- Phenyl sulfanyl groups provide steric hindrance absent in the target compound.
- Similarities :
- Sulfur-containing substituents enhance binding to metalloenzymes .
Thiadiazatricyclene Derivatives
- Compound C : 5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene (hypothetical analog)
- Key Differences :
- Lacks the pyrrole-ethanone linkage, reducing conformational flexibility. Similarities:
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Aromaticity and Stability : The conjugated pyrrole and tricyclic systems stabilize the molecule via aromatic π-electron delocalization, a feature critical for binding to hydrophobic enzyme pockets .
- Sulfur Reactivity : The sulfanyl bridge may participate in disulfide exchange reactions or coordinate to metal ions, analogous to aryl sulfides in catalytic systems .
- Steric Effects : The 2-methoxyethyl group reduces crystallinity compared to methyl-only analogs, as observed in SHELX-refined structures .
Biological Activity
The compound 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one is a complex organic molecule with potential biological applications. This article explores its biological activity based on available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 394.49 g/mol
- CAS Number : 671200-76-3
The compound features a pyrrole ring and a thiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the pyrrole and thiazole rings suggests potential activity against various bacterial strains. For instance, studies have shown that related pyrrole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data for this compound is limited.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. Similar pyrrole derivatives have been documented to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 10 | Apoptosis induction |
| Study B | HeLa | 15 | Cell cycle arrest |
Immunomodulatory Effects
The compound may also influence immune responses. Research on structurally related compounds has shown that they can enhance the production of monoclonal antibodies and modulate cytokine profiles in vitro. This suggests potential applications in immunotherapy or vaccine development.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- DNA Intercalation : Some pyrrole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the apoptotic pathways activated by certain pyrrole compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrole derivatives demonstrated that specific modifications to the structure enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that the thiazole component may play a crucial role in enhancing membrane permeability.
Case Study 2: Anticancer Activity
In vitro assays using breast cancer cell lines showed that a related compound significantly reduced cell viability through apoptosis induction at concentrations as low as 10 µM. These findings underscore the potential for developing new anticancer agents based on this compound's structure.
Q & A
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
The synthesis requires meticulous control of reaction conditions, including:
- Inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are often used to stabilize intermediates and enhance reaction efficiency .
- Temperature control : Multi-step reactions may involve gradient heating (e.g., 60–120°C) to optimize cyclization and minimize side products .
- Purification : Column chromatography or recrystallization is critical for isolating the pure product, given the compound’s structural complexity .
Q. What analytical techniques are essential for characterizing this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the tricyclic sulfur-containing moiety and pyrrole substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemical ambiguities in the tricyclic core, if single crystals are obtainable .
Q. What safety protocols are recommended for handling this compound?
- Use personal protective equipment (PPE) : Gloves, lab coat, and eye protection due to potential irritancy of thioether and ketone groups .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., methoxyethyl derivatives) .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers address low yields during the final cyclization step of the tricyclic moiety?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu systems) to facilitate cycloaddition .
- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity .
- Byproduct analysis : Use LC-MS to identify undesired adducts and adjust stoichiometry of reactants (e.g., thiol vs. ketone ratios) .
Q. How do structural modifications (e.g., methoxyethyl vs. ethoxyethyl substituents) impact biological activity?
Comparative studies using analogues reveal:
| Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Methoxyethyl group | Enhanced solubility and CNS penetration | |
| Ethoxyethyl substitution | Reduced metabolic stability | |
| Thioether replacement | Loss of antimicrobial activity |
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response assays : Validate potency thresholds across multiple cell lines (e.g., IC₅₀ variability in cancer vs. normal cells) .
- Computational docking : Identify binding interactions with target proteins (e.g., kinases) to explain discrepancies in inhibitory activity .
- Reproducibility checks : Independent validation of assay conditions (e.g., pH, serum content) to control for experimental variability .
Q. How can researchers overcome challenges in quantifying oxidative degradation products?
- Aerosol Mass Spectrometry (AMS) : Quantify volatile degradation species (e.g., sulfoxides) in real-time .
- Ion Chromatography (IC) : Detect non-volatile polar byproducts (e.g., sulfonic acids) with high sensitivity .
- Limitations : AMS may underestimate high-molecular-weight aggregates; complementary offline TOC analysis is recommended .
Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?
- pH adjustment : Buffered solutions (pH 6–7) to prevent hydrolysis of the ketone group .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- Co-solvents : Use cyclodextrins or PEG-based systems to enhance solubility and reduce aggregation .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for Degradation Analysis
Q. Table 2. Structural-Activity Trends in Analogues
| Modification Site | Biological Outcome | Mechanistic Insight |
|---|---|---|
| Tricyclic sulfur moiety | Anticancer activity (IC₅₀: 2–10 µM) | Binds ATP pocket of kinases |
| Pyrrole methyl groups | Improved metabolic half-life (t₁/₂: 8h) | Reduces cytochrome P450 oxidation |
| Methoxyethyl substituent | Enhanced BBB penetration (logP: 1.2) | Increases lipophilicity minimally |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
